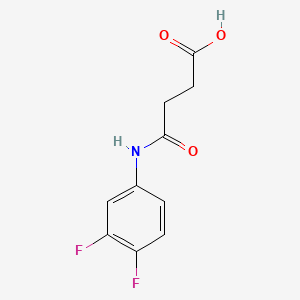

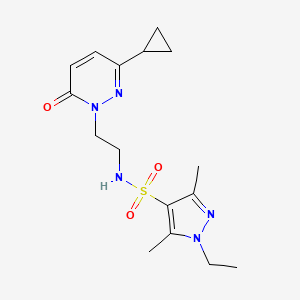

4-(3,4-Difluoroanilino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Difluoroaniline is a compound with the molecular formula C6H5F2N . It’s used in the synthesis of various other compounds . 2,4-Difluoroaniline is another related compound with similar properties .

Synthesis Analysis

While specific synthesis methods for “4-(3,4-Difluoroanilino)-4-oxobutanoic acid” are not available, there are methods for synthesizing related compounds. For example, 3,4-Difluoroaniline can be degraded under aerobic conditions by Pseudomonas fluorescens .Molecular Structure Analysis

The molecular structure of 3,4-Difluoroaniline consists of a benzene ring with two fluorine atoms and one amine group attached . The exact structure of “4-(3,4-Difluoroanilino)-4-oxobutanoic acid” is not available in the sources I found.Physical And Chemical Properties Analysis

3,4-Difluoroaniline has a boiling point of 77 °C/7 mmHg and a density of 1.302 g/mL at 25 °C . 2,4-Difluoroaniline has a boiling point of 170 °C/753 mmHg and a density of 1.268 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Methionine Salvage Pathway and Apoptosis

4-Methylthio-2-oxobutanoic acid (MTOB), a compound related to 4-(3,4-Difluoroanilino)-4-oxobutanoic acid, inhibits the growth of several human cell lines, causing apoptosis and reducing ornithine decarboxylase (ODC) activity. This suggests potential applications in cancer research and therapy (Tang, Kadariya, Murphy, & Kruger, 2006).

Anti-inflammatory Activity

Analogs of 4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, similar in structure to 4-(3,4-Difluoroanilino)-4-oxobutanoic acid, have been synthesized and evaluated for their anti-inflammatory activity. However, none matched the activity of the standard compound in this research (Kuchař, Vosátka, Poppová, Knězová, Panajotovová, Tomková, & Taimr, 1995).

Molecular Structure and Spectroscopy

A study on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, structurally related to 4-(3,4-Difluoroanilino)-4-oxobutanoic acid, focused on its molecular structure using IR, NMR, and X-ray diffraction studies. This research aids in understanding the compound's electronic and optical properties, with potential applications in material science (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).

Heterocyclic Synthesis

4,4,4-Trifluoro-3-oxobutanoate, a compound similar to 4-(3,4-Difluoroanilino)-4-oxobutanoic acid, has been used in synthesizing various heterocyclic compounds, including trifluoromethyl-oxazoles, thiazoles, imidazoles, and others. This demonstrates its versatility in organic synthesis (Honey, Pasceri, Lewis, & Moody, 2012).

Molecular Docking and Biological Activities

Molecular docking studies on butanoic acid derivatives reveal their significant role in bonding, suggesting potential pharmacological importance. These studies can lead to further investigations on butanoic acid derivatives, including 4-(3,4-Difluoroanilino)-4-oxobutanoic acid, for medicinal applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Nanofluidic Devices and Photocatalysis

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound analogous to 4-(3,4-Difluoroanilino)-4-oxobutanoic acid, has been used as a photolabile protecting group to demonstrate the optical gating of synthetic ion channels in nanofluidic devices. This shows the potential for applications in light-induced controlled release, sensing, and information processing (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for “4-(3,4-Difluoroanilino)-4-oxobutanoic acid” are not available, the study and application of related compounds continue to be of interest in the field of chemistry. For example, the biodegradation of compounds like 3,4-Dichloroaniline is being studied for environmental remediation .

Eigenschaften

IUPAC Name |

4-(3,4-difluoroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCZEAWBXJPFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluoroanilino)-4-oxobutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)

![N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2962819.png)

![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)

![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)